molecular formula C10H18O2 B14450324 2,2'-[(1R,2S)-Cyclohex-4-ene-1,2-diyl]di(ethan-1-ol) CAS No. 73124-53-5

2,2'-[(1R,2S)-Cyclohex-4-ene-1,2-diyl]di(ethan-1-ol)

Cat. No.: B14450324
CAS No.: 73124-53-5
M. Wt: 170.25 g/mol
InChI Key: HGXPCDHQAPCSPU-AOOOYVTPSA-N
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Description

2,2’-[(1R,2S)-Cyclohex-4-ene-1,2-diyl]di(ethan-1-ol) is a chemical compound characterized by its unique stereochemistry and molecular structure. This compound features a cyclohexene ring with two hydroxyl groups attached to the ethan-1-ol moieties, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(1R,2S)-Cyclohex-4-ene-1,2-diyl]di(ethan-1-ol) typically involves the use of cyclohexene as a starting material. The hydroxyl groups are introduced through a series of reactions, including hydroboration-oxidation or epoxidation followed by ring-opening. The stereochemistry is controlled by using chiral catalysts or reagents to ensure the desired (1R,2S) configuration.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydroboration-oxidation processes. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, pressure adjustments, and the use of specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2,2’-[(1R,2S)-Cyclohex-4-ene-1,2-diyl]di(ethan-1-ol) undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form cyclohexane derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohex-4-ene-1,2-dione.

    Reduction: Formation of cyclohexane-1,2-diol.

    Substitution: Formation of cyclohex-4-ene-1,2-diyl derivatives with various functional groups.

Scientific Research Applications

2,2’-[(1R,2S)-Cyclohex-4-ene-1,2-diyl]di(ethan-1-ol) has several applications in scientific research:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2’-[(1R,2S)-Cyclohex-4-ene-1,2-diyl]di(ethan-1-ol) exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-Cyclohex-4-ene-1,2-diyl]di(ethan-1-ol): A stereoisomer with different spatial arrangement.

    Cyclohexane-1,2-diol: Lacks the double bond present in the cyclohexene ring.

    Cyclohex-4-ene-1,2-dione: An oxidized form of the compound.

Uniqueness

2,2’-[(1R,2S)-Cyclohex-4-ene-1,2-diyl]di(ethan-1-ol) is unique due to its specific (1R,2S) configuration, which imparts distinct chemical and biological properties

Properties

73124-53-5

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2-[(1R,6S)-6-(2-hydroxyethyl)cyclohex-3-en-1-yl]ethanol

InChI

InChI=1S/C10H18O2/c11-7-5-9-3-1-2-4-10(9)6-8-12/h1-2,9-12H,3-8H2/t9-,10+

InChI Key

HGXPCDHQAPCSPU-AOOOYVTPSA-N

Isomeric SMILES

C1C=CC[C@H]([C@H]1CCO)CCO

Canonical SMILES

C1C=CCC(C1CCO)CCO

Origin of Product

United States

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